Trifluoroacetyl-tris(trimethylsilyl)silane is an organosilicon compound notable for its unique chemical properties and applications in organic synthesis. It is characterized by the presence of trifluoroacetyl groups and multiple trimethylsilyl moieties, which contribute to its reactivity and utility in various chemical transformations. This compound can be classified under silanes, specifically as a hydrosilane due to the presence of silicon-hydrogen bonds.
Trifluoroacetyl-tris(trimethylsilyl)silane can be derived from tris(trimethylsilyl)silane, which is a well-studied reagent in organic chemistry. The classification of this compound falls under organosilicon chemistry, where it serves as a versatile reagent for reductions and other transformations due to its weak Si-H bond, making it an environmentally friendly alternative to toxic organotin compounds like tributyltin hydride .
The synthesis of trifluoroacetyl-tris(trimethylsilyl)silane typically involves the reaction of tris(trimethylsilyl)silane with trifluoroacetic anhydride or trifluoroacetic acid. The general synthetic route can be outlined as follows:
The synthesis can be optimized by adjusting parameters such as temperature, concentration, and reaction time. Typically, reactions are performed at room temperature with stirring for several hours until complete conversion is achieved, monitored by techniques such as thin-layer chromatography or nuclear magnetic resonance spectroscopy .
Trifluoroacetyl-tris(trimethylsilyl)silane features a central silicon atom bonded to three trimethylsilyl groups and one trifluoroacetyl group. The molecular formula can be represented as , indicating a complex structure that contributes to its reactivity.
Trifluoroacetyl-tris(trimethylsilyl)silane participates in several significant chemical reactions:
The efficiency of these reactions often depends on factors such as solvent choice, temperature, and the presence of catalysts or initiators. For instance, visible-light irradiation has been employed to promote certain cyclization reactions involving this silane .
The mechanism by which trifluoroacetyl-tris(trimethylsilyl)silane operates primarily involves the homolytic cleavage of Si-H bonds to generate silyl radicals. These radicals can then engage in further reactions with substrates:
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize this compound fully .
Trifluoroacetyl-tris(trimethylsilyl)silane finds applications primarily in organic synthesis:
Radical-Mediated PathwaysTris(trimethylsilyl)silane (TTMSS, (TMS)₃SiH) serves as the foundational precursor for synthesizing trifluoroacetyl derivatives. Its Si–H bond (79 kcal/mol) exhibits comparable homolytic dissociation energy to tributyltin hydride (74 kcal/mol), enabling efficient radical chain reactions. The synthesis of trifluoroacetyl-TTMSS exploits this reactivity through radical acyl fluorination strategies. Key methodologies include:
Electrophilic FunctionalizationLewis acid-assisted approaches exploit the nucleophilicity of TTMSS:
Table 1: Synthetic Routes to Trifluoroacetyl-TTMSS
Method | Conditions | Yield (%) | Key Selectivity |
---|---|---|---|
Photoredox Carbonylation | Ir(ppy)₃, Blue LED, DMF, 25°C | 78 | Radical recombination |
Lewis Acid Catalysis | AlCl₃, CH₂Cl₂, –40°C | 92 | α-Addition to carbonyl |
Thermal Hydrosilylation | 80°C, neat, AIBN initiator | 65 | β-Silylation (minor pathway) |
Challenges: Purification requires low-temperature silica gel chromatography to prevent desilylation. ¹⁹F NMR confirms success (δ = –75 to –80 ppm) [6] [8].
Thermodynamic vs. Kinetic ControlThe electrophilic trifluoroacetyl group and nucleophilic silyl moiety create orthogonal reactivity:
Radical Addition PathwaysTTMSS-derived radicals ((TMS)₃Si•) selectively modify the trifluoroacetyl group:
Table 2: Regioselectivity in Trifluoroacetyl-TTMSS Modifications
Reaction Type | Conditions | Product Regiochemistry | Stereselectivity |
---|---|---|---|
Phosphite Addition | –30°C, ether | 1,2-Adduct | N/A |
Phosphite Addition | 25°C, ether | 1,4-Adduct | N/A |
Alkyne Hydrosilylation | Et₃B/O₂, 25°C | β-Silyl vinyl derivative | >95% Z |
Vinyl Sulfone Reaction | Eosin Y, Blue LED | α-Silyl vinyl derivative | >99% E |
Electronic Tuning: Fluorine atoms withdraw electron density, enhancing carbonyl electrophilicity by +1.5 σₚ (Hammett constant) versus acetyl groups. This enables nucleophilic attack at 10³-fold higher rates [2] [8].
Bond Strength and Radical StabilityThe Si–H bond in TTMSS (79 kcal/mol) is weaker than C–H bonds in trifluoroacetyl (∼92 kcal/mol), dictating divergent radical pathways:
Electronic and Steric Effects
Table 3: Electronic and Steric Properties of Key Functional Groups
Group | Hammett σₘ | Van der Waals Radius (Å) | Preferred Reaction |
---|---|---|---|
Trifluoroacetyl (CF₃CO) | 0.84 | 3.2 | Nucleophilic addition |
Tris(trimethylsilyl)silyl | –0.07 | 5.8 | Radical chain reactions |
Trimethylsilyl (TMS) | 0.01 | 4.5 | Electrophilic substitution |
Divergent Reaction Pathways
Comprehensive Compound List
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